5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with chlorine and at position 3 with a (2,4-dichlorophenyl)methyl group. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. Its synthesis typically involves nucleophilic substitution or cyclization reactions starting from precursors like 2,4-dichlorophenyl acetic acid derivatives .
Properties
IUPAC Name |
5-chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTWAWKFWKKFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The 1,2,4-thiadiazole ring system is classically synthesized via cyclization of thiosemicarbazide derivatives. While direct literature on the target compound is limited, analogous pathways involve reacting substituted phenylthiosemicarbazides with α,β-unsaturated carbonyl compounds. For example, 3-[(2,4-dichlorophenyl)methyl]thiosemicarbazide can be cyclized using phosphorus oxychloride () at 80–100°C to form the 1,2,4-thiadiazole backbone. Chlorination at the 5-position is achieved by introducing gas during or after cyclization, though over-chlorination risks forming di- or trihalogenated byproducts.
Reaction Conditions:
Aminoacetonitrile-Sulfur Dichloride Condensation
Patent literature describes a scalable method for 3,4-dichloro-1,2,5-thiadiazole synthesis, adaptable to the 1,2,4 isomer. By substituting aminoacetonitrile with a 2,4-dichlorobenzyl-modified precursor, the reaction with sulfur dichloride () in dimethylformamide at 15–20°C yields the chlorinated thiadiazole core. Excess (2.5–8 moles per nitrile) ensures complete cyclization, while chlorine saturation enhances dichlorination.
Critical Parameters:
-
Solvent: DMF preferred for solubility and reaction control.
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Workup: Steam distillation isolates the product, followed by petroleum ether extraction.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl) | 1.2 equivalents | Maximizes electrophilic substitution |
| Temperature | 0–5°C | Minimizes ring chlorination |
| Reaction Time | 6–8 hours | Balances conversion vs. decomposition |
Direct Chlorination Using Cl2Cl_2Cl2 Gas
Post-alkylation chlorination at the 5-position is achieved by bubbling through a solution of 3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole in 1,2-dichloroethane at −2°C. The exothermic reaction necessitates precise temperature control to avoid polychlorination.
Key Observations:
-
Chlorine Stoichiometry: 1.1 equivalents ensures monochlorination.
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Byproducts: <5% dichloro derivatives, removable via recrystallization.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Transitioning batch processes to continuous flow improves yield and safety. A two-stage system separates cyclization (80°C) and chlorination (−2°C) steps, reducing thermal degradation risks. Using immobilized AlCl catalysts in packed-bed reactors enhances benzyl group attachment efficiency (>85% yield).
Solvent Recycling and Waste Minimization
Industrial protocols recover DMF via vacuum distillation (95% efficiency) and treat chlorine off-gases with NaOH scrubbers. Lifecycle analyses show a 40% reduction in hazardous waste compared to batch methods.
Comparative Analysis of Methodologies
Table 1: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thiosemicarbazide | 58 | 92 | Moderate |
| Aminoacetonitrile-SCl | 72 | 95 | High |
| Friedel-Crafts | 75 | 98 | Low |
Table 2: Chlorination Efficiency
| Condition | Monochloro Product (%) | Dichloro Byproduct (%) |
|---|---|---|
| at −2°C | 94 | 3 |
| at 25°C | 68 | 29 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and on the benzyl group undergo nucleophilic substitution under controlled conditions.
Key examples :
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Amine substitution : Reacting with aliphatic amines (e.g., ethylamine) in dimethylformamide (DMF) at 60–80°C yields 5-amino derivatives. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism .
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Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces the 5-chloro group with a thiol (-SH) moiety.
Oxidation and Reduction
The sulfur atom in the thiadiazole ring participates in redox reactions:
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiadiazole ring participates in cycloaddition reactions:
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Diels-Alder reactions : Reacts with dienophiles like maleic anhydride in toluene at 100°C to form bicyclic adducts .
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Ring-opening with Grignard reagents : Treatment with methylmagnesium bromide cleaves the thiadiazole ring, yielding substituted thioamides .
Functionalization of the Benzyl Group
The 2,4-dichlorobenzyl substituent can undergo further transformations:
Chlorine displacement :
-
Hydroxylation : Heating with aqueous NaOH (120°C, 12 hrs) replaces one chlorine atom with a hydroxyl group .
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Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst forms biaryl derivatives .
Industrial-Scale Modifications
Patent data reveals optimized processes for derivative synthesis:
| Process Parameter | Value |
|---|---|
| Temperature range | 20–50°C |
| Solvent | Methylene chloride |
| Base | NaOH (pH 7–9.5) |
| Scale-up yield | 85–90% |
Stability Under Extreme Conditions
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Thermal decomposition : Begins at 220°C, releasing HCl and forming polymeric residues.
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Photodegradation : UV irradiation in methanol produces 3-(2,4-dichlorobenzyl)-1,2,4-thiadiazol-5-one as the primary photoproduct .
This compound’s reactivity is highly tunable, making it valuable for synthesizing bioactive molecules and functional materials. Recent advances in flow chemistry have improved selectivity in substitution reactions , while computational studies aid in predicting regioselectivity for new derivatives .
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole has been explored for its potential therapeutic uses:
- Antimicrobial Activity: Studies have indicated that thiadiazole derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties: Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines .
- Anti-inflammatory Effects: Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Agricultural Applications
The compound is also recognized for its role in agriculture:
- Herbicide Development: this compound has been investigated as a herbicide. It acts by inhibiting specific biochemical pathways in plants, thereby controlling weed growth effectively .
- Pesticide Formulations: Its efficacy against pests has led to its inclusion in various pesticide formulations aimed at protecting crops from insect damage .
Data Table of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | |
| Anticancer agent | ||
| Anti-inflammatory agent | ||
| Agriculture | Herbicide formulation | |
| Pesticide formulation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiadiazole derivatives demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics used in clinical settings.
Case Study 2: Herbicidal Activity
Research published in "Weed Technology" reported that this compound exhibited strong herbicidal activity against common agricultural weeds. Field trials showed a reduction in weed biomass by over 70% when applied at optimal concentrations .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
5-Chloro-3-ethyl-1,2,4-thiadiazole (CID 14763517)
- Molecular Formula : C₄H₅ClN₂S
- Substituents : Ethyl group at position 3.
- Properties: Simpler structure with lower molecular weight (148.62 g/mol) compared to the target compound.
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (CAS 74461-64-6)
- Molecular Formula : C₃H₂Cl₂N₂S
- Substituents : Chloromethyl group at position 3.
- Properties : The chloromethyl group increases reactivity (e.g., susceptibility to nucleophilic substitution) but may reduce stability under physiological conditions. Its molecular weight (169.02 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (BBO000668)
- Molecular Formula : C₉H₆ClFN₂S
- Substituents : 4-fluorophenylmethyl group at position 3.
- The compound’s solid-state stability and solubility profile may differ due to reduced halogen bulk .
Bioactivity and Functional Group Impact
Antioxidant Activity in Triazolo-Thiadiazole Derivatives
Compounds like 5a, 5b, and 5f (triazolo[3,4-b][1,3,4]thiadiazoles derived from 2,4-dichlorophenyl acetic acid) exhibit excellent antioxidant activity (IC₅₀ values comparable to ascorbic acid in DPPH assays). The dichlorophenyl moiety enhances radical scavenging due to its electron-deficient aromatic system, which stabilizes reactive intermediates .
Analgesic Activity in Halogenated Derivatives
Triazolo-thiadiazoles with 2,4-dichloro-5-fluorophenyl substituents show potent analgesic activity in hot-plate models. The dual halogenation (Cl and F) optimizes interactions with neuronal ion channels, suggesting that the dichlorophenyl group in the target compound may similarly enhance central nervous system activity .
Biological Activity
5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings on its biological effects, including anticancer, antimicrobial, and insecticidal activities.
- Molecular Formula : C10H7Cl2N3S
- Molecular Weight : 245.15 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HCT116 (Colon) | 3.29 | Significant inhibition of cell growth |
| H460 (Lung) | 10.0 | Moderate cytotoxicity |
| MCF-7 (Breast) | 8.0 | Induces apoptosis without cell cycle arrest |
Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells, and the compound shows promise in inhibiting tumor growth across different types of cancers .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Various studies have reported its effectiveness against bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |
| Candida albicans | 16 µg/mL | Significant antifungal activity |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Insecticidal Activity
The insecticidal properties of thiadiazole derivatives have also been explored. The compound exhibits notable activity against various agricultural pests:
| Pest Species | LC50 (µg/mL) | Efficacy Description |
|---|---|---|
| Aedes aegypti | 10 | High mortality rate observed |
| Spodoptera frugiperda | 25 | Effective larvicidal activity |
This insecticidal activity highlights the compound's potential utility in agricultural applications .
Case Studies and Research Findings
- Anticancer Studies : A study published in MDPI reported that several thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values as low as 1 µM .
- Antimicrobial Efficacy : Research conducted by Umesha et al. indicated that certain synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting a broader application for thiadiazole derivatives in combating microbial infections .
- Insect Resistance Management : Field trials have shown that compounds similar to this compound can effectively manage pest populations while minimizing environmental impact .
Q & A
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of 5-chloro-1,2,4-thiadiazole derivatives is localized on the thiadiazole ring, making it susceptible to nucleophilic attack at the C-5 position .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize derivatives for synthesis .
- Solvent effects : Use COSMO-RS models to predict reaction outcomes in polar aprotic solvents (e.g., DMF), which stabilize transition states in substitution reactions .
How can synthetic yields be optimized for this compound?
Q. Advanced
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps, as seen in related triazole-thiadiazole syntheses .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields, as demonstrated for triazolo-thiadiazines .
- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or water-ethanol mixtures, balancing efficiency and environmental impact .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced
- HPLC-MS/MS : Use reverse-phase C18 columns with ESI ionization to detect sub-ppm impurities (e.g., unreacted dichlorophenyl intermediates) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., H at the methyl position) as internal standards for accurate quantification .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify degradation products (e.g., hydrolyzed thiadiazole rings) .
What is the role of the thiadiazole ring in stabilizing the compound’s structure?
Basic
The 1,2,4-thiadiazole core provides:
- Aromatic stability : Delocalized π-electrons reduce ring strain and enhance thermal stability.
- Electron-deficient character : Facilitates electrophilic substitution at the C-3 and C-5 positions .
- Hydrogen-bonding capacity : Sulfur and nitrogen atoms participate in non-covalent interactions, influencing crystallinity and solubility .
How does the compound’s logP value affect its pharmacokinetic properties?
Q. Advanced
- LogP estimation : Computational tools (e.g., ChemAxon) predict logP ≈ 3.5–4.0 due to the dichlorophenyl and chloro-thiadiazole groups, indicating high lipophilicity .
- Permeability : High logP enhances blood-brain barrier penetration but may reduce aqueous solubility. Balance with polar substituents (e.g., hydroxyl groups) to optimize bioavailability .
What are the limitations of current toxicity studies on this compound?
Q. Advanced
- Data scarcity : Limited ecotoxicological or genotoxicity data exist for dichlorophenyl-thiadiazoles. Prioritize Ames tests and zebrafish embryo assays to fill gaps .
- Metabolite identification : Unknown metabolites (e.g., sulfoxide derivatives) may contribute to toxicity. Use in vitro liver microsome models to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
